1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are integral to many bioactive molecules . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H22N4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4/c1-5-12(3)21-18-14(6-2)13(4)15(11-20)19-22-16-9-7-8-10-17(16)23(18)19/h7-10,12,21H,5-6H2,1-4H3 |
InChI Key |
XHIBEXXTQTYIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as cyanogen bromide . The process may also involve heating under reflux to facilitate the formation of the desired benzimidazole ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler benzimidazole compounds .
Scientific Research Applications
1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with various molecular targets. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to enzymes and proteins, thereby inhibiting their activity . This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Known for its antibacterial and antioxidant properties.
Pyrimido[1,2-a]benzimidazoles: Exhibits significant pharmacological activities, including antiviral and anticancer properties.
Uniqueness: 1-(SEC-BUTYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique structural features, such as the sec-butylamino and ethyl groups, which may enhance its biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
